2-(3-chlorophenyl)-4-[(2-isopropyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole and imidazole rings in separate steps, followed by their connection via the methylene bridge. The chlorophenyl group could be introduced via electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and imidazole rings, along with the chlorophenyl group. The spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The oxazole and imidazole rings could also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the oxazole, imidazole, and chlorophenyl groups .Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c1-11(2)16-19-7-8-21(16)10-15-12(3)22-17(20-15)13-5-4-6-14(18)9-13/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBOFXBFUSXJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN=C3C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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